molecular formula C19H15N3OS B6417109 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide CAS No. 667910-92-1

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide

Cat. No.: B6417109
CAS No.: 667910-92-1
M. Wt: 333.4 g/mol
InChI Key: VESZTSUVRXSMCB-UHFFFAOYSA-N
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Description

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring system, which is a fused heterocyclic system combining imidazole and thiazole rings. This unique structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b][1,3]thiazole core followed by the attachment of the phenyl and benzamide groups. One common method involves the cyclization of 2-aminothiazole with α-halocarbonyl compounds under mild conditions . Another approach includes the use of arylacetylenes in the presence of t-BuOK to achieve the desired imidazo[2,1-b][1,3]thiazole structure .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems with multistage reactors. For example, a three-reactor system can be used where the initial reaction of aminothiazole with a bromo compound forms an intermediate, which is then dehydrated and further reacted to yield the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide is unique due to its specific structure, which combines the imidazo[2,1-b][1,3]thiazole core with phenyl and benzamide groups. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-4-2-3-5-16(13)18(23)20-15-8-6-14(7-9-15)17-12-22-10-11-24-19(22)21-17/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESZTSUVRXSMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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